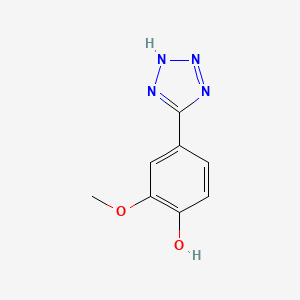![molecular formula C6H4ClN3O B1436681 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1245811-22-6](/img/structure/B1436681.png)
2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
概要
説明
2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a versatile chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, have a common pyrrolo[2,3-d]pyrimidine core .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .科学的研究の応用
Synthesis and Scaffold Development
2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives have been utilized as scaffolds in various pharmaceutical research areas. Notably, the compound serves as a basis for developing kinase inhibitors, a significant category of therapeutic agents in cancer treatment. The synthesis of these compounds, including 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and related diazaoxindoles, has been extensively studied to enhance their applications in medicinal chemistry (Cheung, Harris, & Lackey, 2001).
Structural Studies and Crystallography
Crystallographic studies of derivatives of this compound have contributed significantly to understanding molecular interactions and structural characteristics. For instance, the crystal structures of 9-(2-bromoethyl)-substituted 7-deazapurines, synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidines, have been analyzed to understand their side-chain positioning relative to the heterocyclic ring. This research aids in designing molecules with desired physical and chemical properties (Asaftei et al., 2009).
Pharmaceutical Intermediate Synthesis
The compound serves as an important intermediate in pharmaceutical synthesis. For instance, large-scale synthesis methods have been developed for pyrrolo[2,3-d]pyrimidines, highlighting their relevance in creating pharmaceutically active compounds. This involves efficient processes that are both ecological and economical, emphasizing the practical aspects of synthesizing these compounds for broader applications (Fischer & Misun, 2001).
Nucleoside Analogue Research
This compound derivatives have been used to synthesize novel nucleoside analogues. These compounds are of interest due to their potential therapeutic applications, including antiviral and anticancer activities. The synthesis of such nucleosides involves unique methodologies, contributing to the development of new medicinal agents (Seela, Peng, Eickmeier, & Reuter, 2006).
作用機序
Target of Action
The primary targets of 2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one are Janus kinases (JAKs). JAKs are a family of enzymes that play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor of JAKs . By inhibiting the activity of one or more JAK enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chain of interactions between proteins in the cell, leading to changes in gene activation through a transcription process .
Biochemical Pathways
The inhibition of JAKs by this compound affects the JAK-STAT signaling pathway . This pathway is crucial for cell division and death, and its disruption can lead to various diseases affecting the immune system . The compound’s action on this pathway can also influence tumor formation processes .
Pharmacokinetics
It is known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . Specific functional groups and modifications can be introduced to tailor the compound to target specific kinases involved in disease pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in certain cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
将来の方向性
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .
特性
IUPAC Name |
2-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKDBKDYZLIMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)

![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B1436603.png)
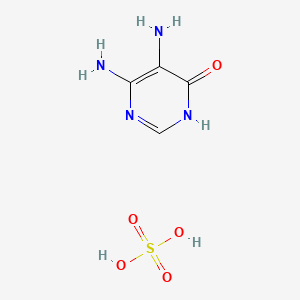
![4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436606.png)

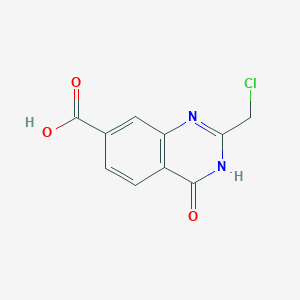
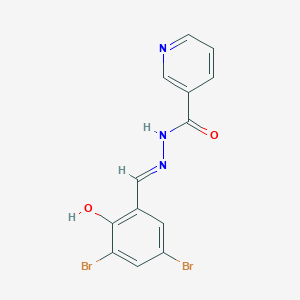
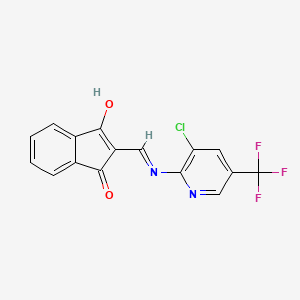
![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)
![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)
